
1-(2-Methylphenyl)ethanamine
Übersicht
Beschreibung
1-(2-Methylphenyl)ethanamine, also known as 2-Methylphenethylamine (2MPEA), is an organic compound with the molecular formula C9H13N . It is a human trace amine associated receptor 1 (TAAR1) agonist . It shares this property with its monomethylated phenethylamine isomers, such as amphetamine (α-methylphenethylamine), β-methylphenethylamine, and N-methylphenethylamine .
Molecular Structure Analysis
The molecular structure of 1-(2-Methylphenyl)ethanamine is represented by the InChI code: 1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3 . This indicates that the compound consists of a two-carbon chain (ethanamine) attached to a methylated phenyl group .Physical And Chemical Properties Analysis
1-(2-Methylphenyl)ethanamine is a colorless to yellow liquid at room temperature . It has a molecular weight of 135.21 .Wissenschaftliche Forschungsanwendungen
Chiral Ligand Synthesis
- Canary et al. (1998) describe the synthesis of chiral ligands, including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, a compound structurally related to 1-(2-Methylphenyl)ethanamine. These ligands form chiral, pseudo C3-symmetric complexes with ZnII and CuII salts, indicating potential applications in chiral chemistry and catalysis (Canary et al., 1998).
Catalysis in Chemical Reactions
- Kumah et al. (2019) report the use of 1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine, structurally related to 1-(2-Methylphenyl)ethanamine, in nickel(II) complexes. These complexes showed moderate catalytic activities in asymmetric transfer hydrogenation of ketones, suggesting applications in catalysis and synthetic chemistry (Kumah et al., 2019).
Pharmacology Research
- Eshleman et al. (2018) conducted a study on psychoactive N-benzylphenethylamines, compounds structurally similar to 1-(2-Methylphenyl)ethanamine. While the focus was on psychoactivity, this research provides insights into the neurochemical pharmacology of related compounds, which could be useful for developing new pharmaceuticals (Eshleman et al., 2018).
Material Science and Structural Analysis
- The work by Lum et al. (2016) on gas chromatography-mass spectrometry analysis of N-(2-methoxyphenyl)methyl ethanamine derivatives highlights potential applications in forensic science and material analysis. This research illustrates the capability of such compounds for detailed structural elucidation (Lum et al., 2016).
Drug Metabolism Studies
- Nielsen et al. (2017) investigate the metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds in the context of cytochrome P450 enzyme activity. This research can provide insights into the metabolic pathways and drug-drug interactions for related compounds (Nielsen et al., 2017).
DNA Interaction and Cytotoxicity Studies
- Kumar et al. (2012) discuss Cu(II) complexes with ligands including N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, which is structurally related to 1-(2-Methylphenyl)ethanamine. These studies on DNA binding and nuclease activity provide valuable insights for developing potential therapeutic agents (Kumar et al., 2012).
Safety and Hazards
Wirkmechanismus
- The primary target of 2-Methylphenethylamine is the human trace amine associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in various tissues, including the brain.
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYTNZJBGSKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392066 | |
| Record name | 1-(2-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)ethanamine | |
CAS RN |
42142-17-6 | |
| Record name | α,2-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42142-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


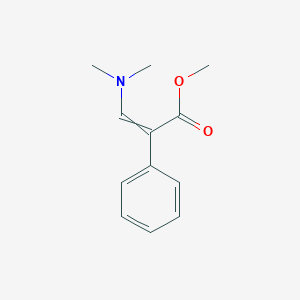

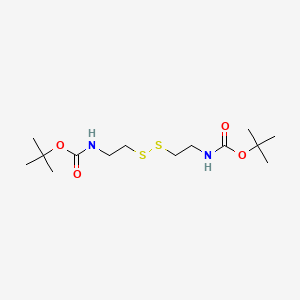

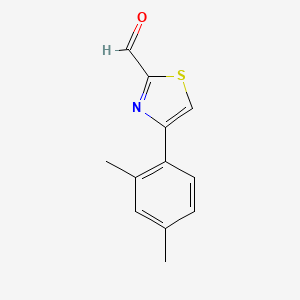
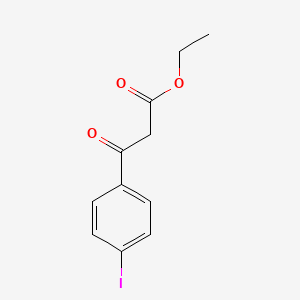

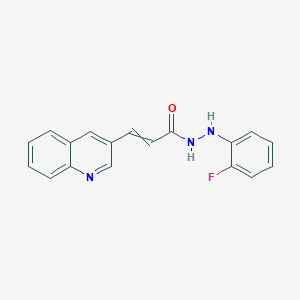
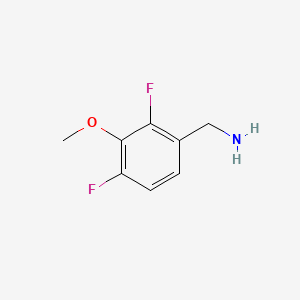
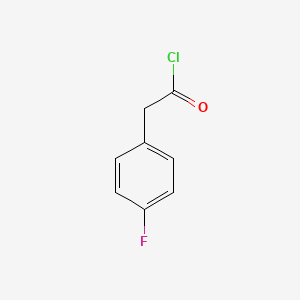

![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1307490.png)
![7-Fluoro-3-phenyl-2-{[3-(trifluoromethyl)anilino]methylene}-1-indanone](/img/structure/B1307491.png)
